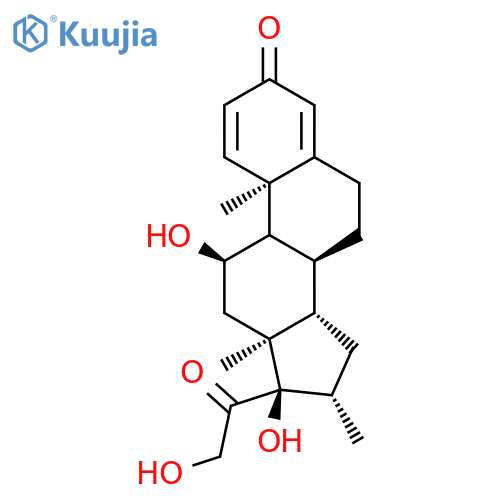Cas no 85700-75-0 (16-Methyl Epiprednisolone)

16-Methyl Epiprednisolone structure
商品名:16-Methyl Epiprednisolone
CAS番号:85700-75-0
MF:C22H30O5
メガワット:374.4706
CID:731818
16-Methyl Epiprednisolone 化学的及び物理的性質
名前と識別子
-
- Pregna-1,4-diene-3,20-dione,11,17,21-trihydroxy-16-methyl-, (11a,16b)-
- 11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
- 11β.17α.21-Trihydroxy-16α-methyl-pregnadien-(1.4)-dion-(3.20)
- 16-Methyl Epiprednisolone
-
16-Methyl Epiprednisolone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M304315-1mg |
16-Methyl Epiprednisolone |
85700-75-0 | 1mg |
$ 213.00 | 2023-09-07 | ||
| TRC | M304315-5mg |
16-Methyl Epiprednisolone |
85700-75-0 | 5mg |
$ 925.00 | 2023-09-07 | ||
| TRC | M304315-10mg |
16-Methyl Epiprednisolone |
85700-75-0 | 10mg |
$ 1722.00 | 2023-09-07 |
16-Methyl Epiprednisolone 関連文献
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量